![molecular formula C19H20N2O7 B160770 (S)-Nife CAS No. 328406-65-1](/img/structure/B160770.png)
(S)-Nife
Overview
Description
(S)-Nife is a chiral compound that has been used for a variety of applications in the scientific and medical research fields. It is a synthetic derivative of the naturally occurring amino acid, L-glutamate. This compound has been used in a variety of studies, from protein synthesis to drug delivery.
Scientific Research Applications
Electrocatalysis and Energy Conversion :
- (S)-Nife compounds like NiFe LDH@NiCoP/NF electrodes show significant potential in electrocatalysis, especially for water splitting processes. These materials require low overpotentials for hydrogen and oxygen evolution reactions and demonstrate excellent stability over extended operation times (Haojie Zhang et al., 2018).
- Amorphous NiFe-OH/NiFeP electrocatalysts fabricated at low temperatures are effective for oxygen evolution reactions, enhancing the performance of water splitting driven by electricity or sunlight (Hanfeng Liang et al., 2017).
- NiFe-based (oxy)hydroxide catalysts have been recognized for their active role in the oxygen evolution reaction in non-acidic electrolytes, crucial for practical commercial alkaline electrolyzers (F. Dionigi & P. Strasser, 2016).
Magnetic Applications and Sensing :
- NiFe thin films have potential applications in radio frequency and microwave components due to their magnetic properties. Altering their structure can shift their ferromagnetic resonance frequency to higher regions, making them useful in various technological applications (M. Vroubel et al., 2003).
- NiFe alloys have been explored as temperature sensors. They undergo magnetic variations around their Curie temperature, making them suitable for contactless temperature measurements (D. Mavrudieva et al., 2007).
Biotechnological and Chemical Applications :
- NiFe hydrogenases, such as those from Cupriavidus necator, catalyze the reversible conversion of molecular hydrogen. They are of interest for biotechnological applications due to their tolerance to oxygen and efficiency in hydrogen production (Qin Fan et al., 2022).
- NiFe alloys like IrMn/NiFe stacks are studied for their potential in antiferromagnetic tunneling anisotropic magnetoresistance, which could be useful in memory devices and molecular spintronics (X. Marti et al., 2011).
Nanotechnology and Material Science :
- Nanoscale NiFe-based materials, such as NiFe-MOF-74 grown on Ni foam, show remarkable water oxidation activity in alkaline electrolytes, indicating their potential in advanced material science applications (Jiale Xing et al., 2018).
- NiFe@N-doped graphene microtube composites synthesized via a metal organic framework route exhibit exceptional catalytic activity for hydrogen evolution, highlighting their application in clean hydrogen energy production (Shikui Wu et al., 2017).
properties
IUPAC Name |
2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-26-11-12-27-18(22)17(13-14-5-3-2-4-6-14)20-19(23)28-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUYIBYVUBOGT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585021 | |
Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Nife | |
CAS RN |
328406-65-1 | |
Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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